N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20332730
InChI: InChI=1S/C14H16N4S/c1-10(16-17-14(19)18(2)3)12-9-8-11-6-4-5-7-13(11)15-12/h4-9H,1-3H3,(H,17,19)/b16-10+
SMILES:
Molecular Formula: C14H16N4S
Molecular Weight: 272.37 g/mol

N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide

CAS No.:

Cat. No.: VC20332730

Molecular Formula: C14H16N4S

Molecular Weight: 272.37 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide -

Specification

Molecular Formula C14H16N4S
Molecular Weight 272.37 g/mol
IUPAC Name 1,1-dimethyl-3-[(E)-1-quinolin-2-ylethylideneamino]thiourea
Standard InChI InChI=1S/C14H16N4S/c1-10(16-17-14(19)18(2)3)12-9-8-11-6-4-5-7-13(11)15-12/h4-9H,1-3H3,(H,17,19)/b16-10+
Standard InChI Key LENVRRNFONGUIE-MHWRWJLKSA-N
Isomeric SMILES C/C(=N\NC(=S)N(C)C)/C1=NC2=CC=CC=C2C=C1
Canonical SMILES CC(=NNC(=S)N(C)C)C1=NC2=CC=CC=C2C=C1

Introduction

Chemical Structure and Molecular Properties

N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide is characterized by a quinoline ring fused to a hydrazinecarbothioamide backbone. The quinoline moiety, a bicyclic structure comprising a benzene ring fused to pyridine, contributes aromaticity and electron-rich regions, while the hydrazinecarbothioamide group introduces sulfur-based reactivity and hydrogen-bonding capabilities . The compound’s IUPAC name, 1,1-dimethyl-3-[(E)-1-quinolin-2-ylethylideneamino]thiourea, reflects its stereochemistry and functional groups.

The molecular structure is further defined by its SMILES notation: C/C(=N\NC(=S)N(C)C)/C1=NC2=CC=CC=C2C=C1\text{C/C(=N\NC(=S)N(C)C)/C1=NC2=CC=CC=C2C=C1}, which highlights the (E)-configuration of the ethylidene group and the spatial arrangement of substituents . Key computed properties include a topological polar surface area of 72.6 Ų and a hydrophobicity parameter (XlogP) of 2.6, suggesting moderate solubility in organic solvents .

PropertyValue
Molecular FormulaC14H16N4S\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{S}
Molecular Weight272.37 g/mol
IUPAC Name1,1-dimethyl-3-[(E)-1-quinolin-2-ylethylideneamino]thiourea
InChIKeyLENVRRNFONGUIE-MHWRWJLKSA-N
Topological Polar Surface Area72.6 Ų

Synthesis and Industrial Scalability

The synthesis of N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide involves a condensation reaction between 2-acetylquinoline and N,N-dimethylhydrazinecarbothioamide under acidic reflux conditions. This method ensures high yield and structural fidelity, with the acid catalyst facilitating imine bond formation between the carbonyl group of 2-acetylquinoline and the hydrazine moiety. Industrial-scale production employs continuous flow reactors and automated monitoring systems to optimize temperature, pressure, and pH, enhancing reproducibility and yield.

Key challenges in synthesis include controlling stereochemistry and minimizing byproducts. The (E)-configuration of the ethylidene group is critical for maintaining the compound’s planar structure, which influences its electronic properties and intermolecular interactions .

Chemical Reactivity and Functionalization

N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide exhibits diverse reactivity due to its thioamide and quinoline components. The thioamide group (-N-C(=S)-N\text{-N-C(=S)-N}) participates in nucleophilic substitutions and coordination chemistry, while the quinoline ring undergoes electrophilic aromatic substitution at the 3- and 6-positions . For instance, reactions with dimethyl acetylenedicarboxylate yield thiazole derivatives, as demonstrated in analogous quinoline-hydrazinecarbothioamide systems .

Acid-base reactions protonate the hydrazine nitrogen, altering electron distribution and reactivity. Under basic conditions, deprotonation may facilitate metal coordination, a property exploitable in catalysis or materials science.

Applications in Medicinal Chemistry

Though direct biological studies are sparse, the compound’s structural analogs, particularly quinoline derivatives, exhibit antimicrobial, antimalarial, and anticancer activities . The quinoline ring intercalates with DNA, while the thioamide group may inhibit enzymes via sulfur-metal interactions . For example, chloroquine (a quinoline derivative) disrupts heme detoxification in malaria parasites, suggesting potential mechanistic parallels.

Analog CompoundBiological Activity
ChloroquineAntimalarial
CiprofloxacinAntibacterial
TopotecanAnticancer (topoisomerase inhibition)

Further research is needed to evaluate this compound’s efficacy against specific pathogens or cancer cell lines.

Materials Science and Catalysis

In materials science, the compound’s conjugated system and sulfur content make it a candidate for organic semiconductors or metal-organic frameworks (MOFs). The thioamide group can coordinate to transition metals like copper or iron, forming stable complexes with applications in catalysis or sensing . For instance, MOFs incorporating thioamide ligands exhibit enhanced gas adsorption capacities due to their porous structures .

Spectroscopic Characterization

Structural elucidation relies on NMR, IR, and mass spectrometry. The 1H^1\text{H}-NMR spectrum typically shows resonances for the quinoline protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and thioamide NH (δ 10–12 ppm) . IR spectra confirm the thioamide C=S stretch at ~1200 cm⁻¹ . High-resolution mass spectrometry (HRMS) provides precise molecular weight confirmation, critical for purity assessment.

Future Directions and Challenges

Future research should prioritize:

  • Biological screening against microbial and cancer cell lines.

  • Structural optimization to enhance solubility or target affinity.

  • Catalytic applications in asymmetric synthesis or environmental remediation.

Challenges include synthesizing enantiopure variants and addressing stability issues under physiological conditions.

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